DL-m-Tyrosine

描述

属性

IUPAC Name |

2-amino-3-(3-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019810 |

Source

|

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-06-4 |

Source

|

| Record name | DL-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tyrosine dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-m-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

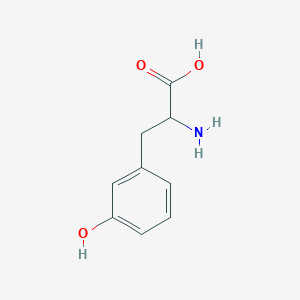

What is the chemical structure of DL-m-Tyrosine?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DL-m-Tyrosine, a non-proteinogenic amino acid. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations of its chemical structure and relevant biological pathways.

Chemical Structure and Identification

This compound, systematically named (±)-2-amino-3-(3-hydroxyphenyl)propanoic acid, is a racemic mixture of the D- and L-enantiomers of meta-tyrosine.[1] It is a structural isomer of the more common proteinogenic amino acid, L-tyrosine (p-tyrosine). The key structural feature is the hydroxyl group (-OH) positioned at the meta-position (carbon 3) of the phenyl ring relative to the alanine (B10760859) side chain.

Below is a diagram illustrating the chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (±)-2-amino-3-(3-hydroxyphenyl)propanoic acid |

| Synonyms | DL-3-Hydroxyphenylalanine, DL-metatyrosine |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 775-06-4 |

| PubChem CID | 13052 |

| SMILES | C1=CC(=CC(=C1)O)CC(C(=O)O)N |

| InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 280-285 °C (decomposes) | [1] |

| Solubility | Soluble in 1M HCl. | [1] |

| pKa₁ (Carboxyl) | ~2.2 | Estimated |

| pKa₂ (Ammonium) | ~9.1 | Estimated |

| pKa₃ (Phenolic) | ~10.1 | Estimated |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through various established methods for amino acid synthesis. The Strecker synthesis and the Erlenmeyer-Plöchl synthesis are two common routes.

The Strecker synthesis is a three-step process starting from an aldehyde. For this compound, the starting material is 3-hydroxybenzaldehyde (B18108).

Methodology:

-

Formation of α-aminonitrile:

-

Dissolve 3-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol).

-

Add ammonium (B1175870) chloride (NH₄Cl) followed by potassium cyanide (KCN) to the solution.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of 2-amino-2-(3-hydroxyphenyl)acetonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

To the resulting α-aminonitrile, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

-

Isolation and Purification:

-

After hydrolysis, neutralize the reaction mixture to the isoelectric point of this compound (around pH 5.5) to precipitate the amino acid.

-

Collect the precipitate by filtration and wash with cold water and then ethanol (B145695).

-

Recrystallize the crude product from hot water or aqueous ethanol to obtain pure this compound.

-

Analytical Characterization

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) with a small amount of DCl or NaOD to aid dissolution is a common choice. For observing exchangeable protons (from -NH₂, -COOH, and -OH), a non-protic solvent like DMSO-d₆ can be used.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton (zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~3 seconds

-

Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled carbon (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: ~1 second

-

Spectral Width: 200-220 ppm

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

-

Instrument: A standard FTIR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of a pure KBr pellet.

Sample Preparation for Electrospray Ionization (ESI-MS):

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide (B78521) for negative ion mode.

ESI-MS Analysis Parameters:

-

Ionization Mode: Positive or Negative Electrospray Ionization.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).

-

Mass Range: m/z 50-500.

Biological Pathways and Mechanisms of Action

m-Tyrosine is not incorporated into proteins during normal translation in most organisms. However, under conditions of oxidative stress or when present in high concentrations, it can be misincorporated. It also has roles in neurotransmitter metabolism and can exhibit phytotoxicity.

Misincorporation into Proteins

One of the cytotoxic mechanisms of m-tyrosine is its misincorporation into proteins in place of phenylalanine.[2] This process is thought to be mediated by phenylalanyl-tRNA synthetase, which can mistakenly recognize and activate m-tyrosine.

Alternative Dopamine (B1211576) Synthesis Pathway

While the primary route for dopamine synthesis is from L-tyrosine (p-tyrosine), a minor pathway involving m-tyrosine has been identified. In this pathway, phenylalanine is hydroxylated to m-tyrosine, which is then converted to m-tyramine (B1210026) and subsequently to dopamine.

Phytotoxicity

m-Tyrosine is a known allelochemical exuded by the roots of some plants, exhibiting phytotoxic effects on neighboring plants. Its toxicity is believed to stem from its interference with amino acid metabolism and its misincorporation into proteins, leading to inhibited root growth. Phenylalanine can counteract the phytotoxic effects of m-tyrosine, suggesting competition for uptake or enzymatic sites.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-m-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of DL-m-Tyrosine. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and relevant biochemical context.

Core Physical and Chemical Properties

This compound, a non-proteinogenic amino acid, is the racemic mixture of D- and L-m-tyrosine. Its physical and chemical characteristics are fundamental to its application in various scientific fields.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | White to off-white or pale beige crystalline solid/powder | [3][4] |

| Melting Point | 280-285 °C (with decomposition) | [1] |

| Density | ~1.2375 g/cm³ (rough estimate) | [1] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in other solvents | Soluble in 1M HCl and DMSO. Insoluble in ethanol (B145695) and ethyl ether. | [1][3][5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 775-06-4 | [2] |

| InChI | 1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | [2] |

| InChI Key | JZKXXXDKRQWDET-UHFFFAOYSA-N | |

| SMILES | NC(Cc1cccc(O)c1)C(O)=O |

Table 3: Acid-Base Properties of Tyrosine (General)

| pKa Value | Functional Group | Approximate Value | Source(s) | | --- | --- | --- | | pKa₁ | α-carboxyl group | ~2.20 |[6][7] | | pKa₂ | α-ammonium ion | ~9.11 |[6][7] | | pKa₃ | Phenolic hydroxyl group | ~10.07 |[6] |

Note: These pKa values are for the general structure of tyrosine. Specific experimental values for this compound may vary slightly.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of substances like this compound.

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol: Capillary Method for Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.[8][9]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A packed column of 1-2 mm is ideal.[10]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a heating block and a viewing lens.

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.[8]

-

-

Measurement:

-

Set the apparatus to a rapid heating rate initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has turned into a transparent liquid (the end of the melting range).[8]

-

For accuracy, it is recommended to perform at least two careful determinations.[11]

-

The solubility of an amino acid can be influenced by factors such as the solvent, pH, and temperature.

Protocol: Gravimetric Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Prepare a series of vials with a fixed volume of the desired solvent (e.g., deionized water, 0.1M HCl, ethanol).

-

Add an excess amount of this compound to each vial to ensure a supersaturated solution is formed.[12]

-

Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.[12]

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant without disturbing the solid residue.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of dissolved solid / Volume of supernatant) x 100

-

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol: ¹H NMR Spectroscopy of this compound

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid dissolution). The concentration should typically be in the range of 1-6 mM.[13]

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the peaks to specific protons in the this compound molecule.

-

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and C=C (aromatic ring) stretching and bending vibrations.

-

Biochemical Pathways and Experimental Workflows

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. However, its structural similarity to L-phenylalanine and L-tyrosine can lead to its involvement in certain metabolic processes and can also be a marker for oxidative stress.[15][16] The biosynthesis of its naturally occurring isomer, L-tyrosine, is a well-established pathway.

References

- 1. chembk.com [chembk.com]

- 2. 3-Tyrosine, DL- | C9H11NO3 | CID 13052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 13. conductscience.com [conductscience.com]

- 14. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 15. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]

- 16. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of DL-m-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for DL-m-Tyrosine (3-hydroxy-DL-phenylalanine), a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. The following sections detail two prominent synthesis routes: the Erlenmeyer-Plöchl synthesis and the Strecker synthesis, offering in-depth experimental protocols and quantitative data to facilitate reproducible laboratory synthesis.

Erlenmeyer-Plöchl Synthesis of this compound

The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of α-amino acids. The synthesis of this compound via this route involves a multi-step process commencing with the formation of an azlactone from N-acetylglycine and 3-hydroxybenzaldehyde (B18108). This intermediate is subsequently converted to α-acetamido-3-hydroxycinnamic acid, which is then reduced and hydrolyzed to yield the final product, this compound.

Synthesis Pathway

Experimental Protocols

Step 1a: Synthesis of N-Acetylglycine

A common precursor, N-acetylglycine, is prepared from glycine and acetic anhydride.

-

Procedure: In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 mL of water with vigorous stirring. To this solution, 215 g (2 moles) of 95% acetic anhydride is added in one portion. The mixture is stirred vigorously for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize. The reaction mixture is then cooled in a refrigerator (5-7°C). The precipitated product is collected by filtration on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C. A second crop of crystals can be obtained by evaporating the filtrate and washings under reduced pressure.[1]

-

Yield: The total yield is typically between 104-108 g (89-92%).[1]

Step 1b: Synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

-

Procedure: A mixture of 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), N-acetylglycine (10.5 g, 89.7 mmol), and anhydrous sodium acetate (6.7 g, 81.7 mmol) in acetic anhydride (30 mL) is heated under reflux with stirring for 2 hours. The resulting clear, dark red solution is cooled to room temperature and then placed in an ice bath for 30 minutes to induce crystallization. The crystalline product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol (B145695). The crude product is recrystallized from ethanol to give the pure azlactone.

-

Quantitative Data: This reaction typically yields a crystalline product with a melting point in the range of 145-147°C.

Step 2: Synthesis of α-Acetamido-3-hydroxycinnamic acid

-

Procedure: The azlactone (10.0 g, 48.7 mmol) is suspended in 100 mL of a 10% aqueous sodium hydroxide (B78521) solution. The mixture is stirred at room temperature until all the solid has dissolved. The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated α-acetamido-3-hydroxycinnamic acid is collected by filtration, washed with cold water, and dried.

-

Quantitative Data: This step generally proceeds with a high yield, often exceeding 90%.

Step 3: Reduction and Hydrolysis to this compound

-

Procedure: A mixture of α-acetamido-3-hydroxycinnamic acid (5.0 g, 22.6 mmol), red phosphorus (2.5 g), and 47% hydriodic acid (25 mL) is heated under reflux for 3 hours. After cooling, the reaction mixture is filtered to remove excess red phosphorus. The filtrate is then evaporated to dryness under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to 6 with a concentrated ammonium (B1175870) hydroxide solution. The precipitated this compound is collected by filtration, washed with cold water and then with ethanol, and dried.

-

Quantitative Data: The yield for this final step can vary but is typically in the range of 60-70%.

Summary of Quantitative Data for Erlenmeyer-Plöchl Synthesis

| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity/Melting Point |

| 1a | N-Acetylglycine | Glycine, Acetic Anhydride | 1 : 2 | 89-92 | 207-208°C[1] |

| 1b | 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one | 3-Hydroxybenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride | 1 : 1.1 : 1 : xs | ~85 | 145-147°C |

| 2 | α-Acetamido-3-hydroxycinnamic acid | Azlactone, NaOH | 1 : xs | >90 | - |

| 3 | This compound | α-Acetamido-3-hydroxycinnamic acid, Red P, HI | 1 : xs : xs | 60-70 | >98% |

Strecker Synthesis of this compound

The Strecker synthesis is a versatile and straightforward method for producing racemic α-amino acids from aldehydes or ketones. For the synthesis of this compound, the process begins with the reaction of 3-hydroxybenzaldehyde with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

-

Procedure: In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water is added to a solution of ammonium chloride (5.4 g, 0.1 mol) in 30 mL of water. This solution is then added to a solution of 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 50 mL of methanol (B129727). The reaction mixture is stirred at room temperature for 24 hours. The methanol is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude α-aminonitrile.

-

Quantitative Data: The yield of the crude aminonitrile is typically in the range of 75-85%.

Step 2: Hydrolysis to this compound

-

Procedure: The crude 2-amino-2-(3-hydroxyphenyl)acetonitrile is added to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. The mixture is heated under reflux for 6 hours. After cooling, the solution is diluted with 200 mL of water and neutralized with a concentrated ammonium hydroxide solution to a pH of 6. The precipitated this compound is collected by filtration, washed with cold water and then with ethanol, and dried.

-

Quantitative Data: The hydrolysis step typically provides this compound in a yield of 65-75%.

Summary of Quantitative Data for Strecker Synthesis

| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity |

| 1 | 2-Amino-2-(3-hydroxyphenyl)acetonitrile | 3-Hydroxybenzaldehyde, NaCN, NH4Cl | 1 : 1 : 1 | 75-85 | Crude |

| 2 | This compound | 2-Amino-2-(3-hydroxyphenyl)acetonitrile, H2SO4 | 1 : xs | 65-75 | >98% |

Conclusion

Both the Erlenmeyer-Plöchl and Strecker syntheses offer viable and effective routes to this compound. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Erlenmeyer-Plöchl synthesis is a multi-step process that can provide good overall yields, while the Strecker synthesis offers a more direct, two-step approach. Both methods produce a racemic mixture of this compound, which can be used as such for various research purposes or can be subjected to resolution if the individual enantiomers are required. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

m-Tyrosine: A Comprehensive Technical Guide to its Biological Functions and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-tyrosine (m-Tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged as a significant molecule in biomedical research. Initially recognized as a biomarker for oxidative stress, recent evidence has unveiled its direct role in cellular toxicity and the pathogenesis of various diseases. This technical guide provides an in-depth exploration of the biological functions and significance of m-Tyrosine, with a focus on its formation, mechanism of toxicity, involvement in signaling pathways, and its implications for drug development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), can attack the aromatic ring of L-phenylalanine. This oxidation process leads to the formation of non-canonical amino acid isomers, including ortho-tyrosine (o-Tyrosine) and meta-tyrosine (m-Tyrosine)[1]. While initially considered inert byproducts and mere indicators of oxidative damage, a growing body of research has demonstrated that m-Tyrosine possesses intrinsic biological activity and can be a mediator of cellular dysfunction[1][2]. Its accumulation has been associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's, as well as atherosclerosis and diabetes[1][2].

The primary mechanism of m-Tyrosine's toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis. This event, driven by the erroneous recognition of m-Tyrosine by phenylalanyl-tRNA synthetase, leads to the production of aberrant proteins with altered structure and function. The accumulation of these misfolded proteins triggers a cellular stress response, which, if unresolved, can culminate in apoptosis. This guide will delve into the intricacies of these processes, providing a detailed overview for researchers and professionals in drug development.

Formation and Metabolism of m-Tyrosine

The primary pathway for the in vivo formation of m-Tyrosine is the non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals. This process is a direct consequence of oxidative stress, where an imbalance between the production of ROS and the cell's antioxidant defenses leads to molecular damage.

Conversely, cells possess mechanisms to mitigate the harmful effects of m-Tyrosine. The enzyme Tyrosine Aminotransferase (TAT) has been shown to metabolize m-Tyrosine, converting it into a less toxic product, thus playing a protective role against its accumulation.

Biological Significance and Role in Disease

Elevated levels of m-Tyrosine have been detected in various disease states, underscoring its role as both a biomarker and a potential contributor to pathology.

m-Tyrosine as a Biomarker of Oxidative Stress

The presence of m-Tyrosine in biological fluids and tissues is a reliable indicator of hydroxyl radical-mediated oxidative damage. Its stability makes it a useful marker for assessing the extent of oxidative stress in various clinical conditions.

Association with Disease

Quantitative analysis has revealed a correlation between elevated m-Tyrosine levels and several diseases:

| Disease State | Sample Type | Observation | Reference |

| Diabetes Mellitus | Primate Aortic Tissue | 60% increase in m-Tyrosine in diabetic animals compared to controls. | |

| Human Plasma | Plasma tyrosine levels >46 µmol/L are associated with a markedly increased odds of type 2 diabetes. | ||

| Atherosclerosis | Human Atherosclerotic Lesions | While o,o'-dityrosine levels were significantly elevated, m-tyrosine levels were not found to be elevated in LDL isolated from atherosclerotic tissue in one study. | |

| Neurodegenerative Diseases | General | Elevated levels of m-Tyrosine are associated with age-related diseases including Alzheimer's disease. |

Note: Quantitative data for m-Tyrosine levels in human Alzheimer's disease patients are not yet well-established in the literature, with more focus being on other tyrosine isomers and post-translational modifications.

Molecular Mechanisms of m-Tyrosine Toxicity

The cornerstone of m-Tyrosine's cytotoxicity is its misincorporation into proteins. This process initiates a cascade of events that disrupt cellular homeostasis.

Misincorporation into Proteins

Due to its structural similarity to L-phenylalanine, m-Tyrosine is mistakenly recognized and activated by phenylalanyl-tRNA synthetase (PheRS). The resulting m-Tyrosyl-tRNA^(Phe) is then incorporated into proteins during translation, leading to the synthesis of proteins with altered primary structures.

Unfolded Protein Response and Apoptosis

The presence of m-Tyrosine residues in proteins can disrupt their proper folding, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones and enhancing protein degradation. However, if the stress is prolonged or severe, the UPR switches to a pro-apoptotic program to eliminate the damaged cells.

The UPR is mediated by three main ER-transmembrane sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis. This also paradoxically promotes the translation of specific mRNAs, such as that for the transcription factor ATF4, which upregulates pro-apoptotic genes like CHOP.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It unconventionally splices the mRNA of XBP1, generating a potent transcription factor that upregulates genes involved in protein folding and degradation. IRE1 can also recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which acts as a transcription factor to induce the expression of ER chaperones.

Experimental Protocols

Detection and Quantification of m-Tyrosine

This is a highly sensitive method for the quantification of m-Tyrosine in biological samples.

-

Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of a sodium acetate (B1210297) buffer (e.g., 50 mM, pH 3.5) with a small percentage of methanol (B129727) (e.g., 5-10%). Isocratic or gradient elution can be used.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 20 µL.

-

-

Electrochemical Detection:

-

Set the potential of the working electrode to a level sufficient to oxidize m-Tyrosine (e.g., +0.8 V vs. Ag/AgCl reference electrode).

-

-

Quantification:

-

Generate a standard curve using known concentrations of m-Tyrosine.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

GC-MS offers high specificity and is often used for confirmation. This method requires derivatization to increase the volatility of the amino acids.

-

Protein Hydrolysis:

-

Lyophilize the protein sample.

-

Add 6 M HCl containing 1% phenol.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Cool the sample and evaporate the HCl under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent.

-

-

Derivatization (Silylation):

-

Evaporate the reconstituted sample to dryness.

-

Add a mixture of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a solvent like acetonitrile (B52724) or pyridine.

-

Heat at 60-100°C for 30-60 minutes.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for specific and sensitive detection of the derivatized m-Tyrosine.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard of m-Tyrosine for accurate quantification.

-

Assessment of m-Tyrosine Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of m-Tyrosine for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

References

An In-Depth Technical Guide to the Core Mechanism of Action of DL-m-Tyrosine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine, a structural isomer of the common amino acid L-tyrosine, is increasingly recognized for its significant role in various biological processes. Unlike its para- and ortho- counterparts, m-tyrosine is not incorporated into proteins through canonical pathways but can arise endogenously from the hydroxylation of phenylalanine by hydroxyl radicals, serving as a biomarker for oxidative stress.[1] Exogenously administered this compound exhibits a range of effects, from neurotoxicity to potential therapeutic applications, making a thorough understanding of its mechanism of action crucial for researchers in drug development and the life sciences. This guide provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its enzymatic interactions, impact on signaling pathways, and methods for its study.

I. Enzymatic Interactions and Metabolism

The biological effects of this compound are primarily mediated through its interaction with key enzymes involved in amino acid metabolism and neurotransmitter synthesis. The primary metabolic pathway involves its conversion to m-tyramine, which can then influence catecholaminergic systems.

A. Aromatic L-Amino Acid Decarboxylase (AADC)

This compound serves as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC), the enzyme responsible for the final step in the synthesis of dopamine (B1211576) and serotonin.[2] This decarboxylation reaction converts m-tyrosine into m-tyramine.

Metabolic Pathway of this compound to m-Tyramine

While specific kinetic parameters for this compound with AADC are not extensively documented in the literature, studies on fluorinated derivatives of m-tyrosine provide insights into its processing by this enzyme. For instance, [18F]6-fluoro-L-m-tyrosine has been shown to undergo decarboxylation in the human brain with a rate constant (k₂) of 0.0108 min⁻¹.[3] This indicates that m-tyrosine and its analogs are recognized and processed by AADC, leading to the formation of their corresponding tyramines.

B. Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[4] The interaction of this compound with TH is complex; it is not a primary substrate for hydroxylation but may act as a competitive inhibitor. The structural similarity of m-tyrosine to the natural substrate, p-tyrosine, suggests potential competition for the active site of TH. This inhibition could lead to a reduction in the synthesis of L-DOPA and, consequently, dopamine.

Quantitative Data on Enzyme Interactions

Precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound with tyrosine hydroxylase and aromatic L-amino acid decarboxylase are not well-established in publicly accessible literature. However, related kinetic data for similar enzymes and substrates provide a comparative context.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Source |

| Aromatic L-Amino Acid Decarboxylase | [18F]6-fluoro-L-m-tyrosine | k₂ (decarboxylation rate constant) | 0.0108 min⁻¹ | [3] |

| Tyrosinase (Mushroom) | Kojic Acid (inhibitor) | IC₅₀ | 5.23 - 11.21 µM | [5] |

| Tyrosinase (Mushroom) | Norartocarpetin (inhibitor) | IC₅₀ | 0.47 µM | [5] |

II. Impact on Cellular Signaling Pathways

This compound has been shown to influence intracellular signaling cascades, primarily those related to cell growth, proliferation, and stress responses.

A. MAPK/ERK and STAT Signaling

Studies have indicated that m-tyrosine can attenuate the phosphorylation of key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription (STAT). The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, while the JAK/STAT pathway is crucial for cytokine signaling and immune responses.[6] A reduction in the phosphorylation of ERK and STAT3 suggests that m-tyrosine may interfere with upstream signaling events, potentially at the level of receptor tyrosine kinases or associated proteins.

Hypothesized Interference of m-Tyrosine with a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

B. Oxidative Stress and Apoptosis

As a product of oxidative damage to phenylalanine, m-tyrosine is intrinsically linked to cellular stress responses. High concentrations of m-tyrosine can themselves induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This can trigger apoptotic pathways, leading to programmed cell death.

III. Cytotoxicity via Misincorporation into Proteins

A primary mechanism of this compound's toxicity is its erroneous incorporation into proteins in place of phenylalanine.[7] This misincorporation is thought to be mediated by phenylalanyl-tRNA synthetase, which may not be able to perfectly discriminate between phenylalanine and the structurally similar m-tyrosine. The substitution of a non-polar amino acid (phenylalanine) with a polar one (m-tyrosine) can lead to protein misfolding, aggregation, and loss of function, ultimately contributing to cellular dysfunction and death.

Workflow for m-Tyrosine Misincorporation and Cytotoxicity

IV. Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

A. In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of a tyrosinase substrate.

-

Materials: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (e.g., 50 mM, pH 6.8), this compound, 96-well microplate reader.

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.[5]

-

B. Western Blot Analysis of ERK and STAT Phosphorylation

This method is used to detect changes in the phosphorylation status of target proteins.

-

Materials: Cell culture reagents, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3), HRP-conjugated secondary antibodies, ECL substrate, and imaging system.

-

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

-

Treat cells with varying concentrations of this compound for the desired time.

-

Lyse the cells on ice and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence and quantify band intensities.

-

Normalize phosphorylated protein levels to total protein levels.[8][9]

-

C. Quantification of m-Tyrosine Incorporation into Proteins by Mass Spectrometry

This method provides a direct measure of m-tyrosine misincorporation.

-

Materials: Cell culture reagents, this compound, acid hydrolysis reagents, HPLC system, tandem mass spectrometer.

-

Procedure:

-

Incubate cells with a known concentration of this compound.

-

Isolate total cellular protein and perform acid hydrolysis to break down proteins into individual amino acids.

-

Separate the amino acid hydrolysates by HPLC.

-

Analyze the eluent by tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) to specifically detect and quantify m-tyrosine and phenylalanine.[7]

-

D. Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic effects of this compound.

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

After the desired incubation period, add MTT reagent to each well and incubate.

-

Add solubilization solution and measure the absorbance at 570 nm.[10]

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.[11]

-

E. Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS in response to this compound.

-

Materials: Cell culture reagents, this compound, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), fluorescence microplate reader or flow cytometer.

-

Procedure:

V. Conclusion

This compound exerts its biological effects through a multi-faceted mechanism of action. It acts as a substrate for AADC, leading to the production of m-tyramine, and potentially inhibits key enzymes like tyrosine hydroxylase. Furthermore, it can disrupt cellular signaling pathways, such as the MAPK/ERK and STAT cascades, and induce cytotoxicity through its misincorporation into proteins, leading to cellular stress and apoptosis. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's complex role in biological systems. A deeper understanding of these mechanisms is essential for harnessing its potential therapeutic applications and mitigating its toxic effects in drug development and biomedical research.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A probe for intracerebral aromatic amino-acid decarboxylase activity: distribution and kinetics of [18F]6-fluoro-L-m-tyrosine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tyrosine kinases in activation of the MAP kinase cascade by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Natural Occurrence of m-Tyrosine: A Technical Guide for Researchers

Executive Summary

meta-Tyrosine (m-Tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged from relative obscurity to become a significant biomarker and a subject of intense research in oxidative stress, toxicology, and drug development. Unlike its common isomer, para-tyrosine (p-Tyrosine), which is a fundamental building block of proteins, m-Tyrosine is primarily formed non-enzymatically in mammals through the hydroxylation of phenylalanine by hydroxyl radicals. Its presence and concentration in biological fluids and tissues are thus considered direct indicators of oxidative damage. Emerging evidence also points to the direct cytotoxicity of m-Tyrosine, primarily through its misincorporation into proteins, leading to altered protein function and cellular stress. This technical guide provides a comprehensive overview of the natural occurrence of m-Tyrosine, its biosynthesis, pathophysiological significance, quantitative data, and detailed analytical methodologies for its detection.

Biosynthesis and Natural Occurrence of m-Tyrosine

The presence of m-Tyrosine in biological systems arises from two distinct pathways: non-enzymatic and enzymatic.

Non-Enzymatic Formation via Oxidative Stress

In mammals, the principal route for m-Tyrosine formation is the non-enzymatic, free-radical-mediated oxidation of L-phenylalanine.[1] Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), attack the aromatic ring of phenylalanine.[2][3][4] This hydroxylation can occur at any of the three open positions on the benzene (B151609) ring, yielding ortho-, meta-, and para-tyrosine. While hydroxylation at the para position yields the standard amino acid, the formation of m-Tyrosine and o-Tyrosine is a hallmark of radical-induced damage.[2][4] This process is a stochastic event, and the resulting isomers serve as stable markers of oxidative events.

Enzymatic Formation

While non-enzymatic formation is predominant in humans, certain organisms utilize enzymatic pathways to produce m-Tyrosine.

-

In Bacteria: A novel iron(II)-dependent enzyme, Phenylalanine-3-hydroxylase (Phe3H), has been identified in some bacteria. This enzyme specifically catalyzes the hydroxylation of L-phenylalanine at the C-3 position of the phenyl ring to synthesize m-Tyrosine.[5][6] This pathway is involved in the biosynthesis of certain antibiotics.[6]

-

In Plants: Some plant species, such as red fescue (Festuca rubra), can synthesize m-Tyrosine enzymatically and secrete it into the soil as an allelochemical, an herbicidal agent that inhibits the growth of competing plants.[7]

The primary pathways for the formation of tyrosine isomers are illustrated in the diagram below.

Pathophysiological Significance

Elevated levels of m-Tyrosine are associated with a range of pathological conditions characterized by increased oxidative stress. It is considered a reliable biomarker for assessing the extent of oxidative damage in vivo.[2][3]

-

Biomarker of Disease: Increased concentrations of both free and protein-bound m-Tyrosine have been observed in numerous diseases where oxidative stress is implicated, including sepsis, atherosclerosis, diabetes, and neurodegenerative disorders like Alzheimer's disease.[2][4][8]

-

Direct Cytotoxicity: Beyond its role as a passive marker, m-Tyrosine is directly toxic to cells.[9][10] This toxicity is largely attributed to its misincorporation into newly synthesized proteins in place of phenylalanine, a mechanism detailed in Section 5.0.[9][11] This can alter protein structure and function, leading to cellular dysfunction, the induction of stress responses, and potentially apoptosis.[10]

Quantitative Data on m-Tyrosine Occurrence

The concentration of m-Tyrosine in biological fluids is a key indicator of systemic oxidative stress. The following tables summarize quantitative data from various studies.

Table 1: Concentration of m-Tyrosine in Human Plasma / Serum

| Condition | Analyte | Concentration / Ratio | Matrix | Comments | Reference |

|---|---|---|---|---|---|

| Healthy Controls | m-Tyrosine | 4 nM (Median [IQR]) | Serum | Baseline level in healthy individuals. | [2] |

| Sepsis | m-Tyrosine | Day 2: 16 nM (Median [IQR])Day 3: 21 nM (Median [IQR]) | Serum | Significantly higher than controls, reflecting systemic oxidative stress. | [2] |

| Healthy Controls | m-Tyrosine / Phenylalanine Ratio | 0.1 nmol/µmol (Median) | Serum | Baseline ratio. | [10] |

| Acute Coronary Syndrome (ACS) | m-Tyrosine / Phenylalanine Ratio | 0.3 nmol/µmol (Median) | Serum | Significantly elevated in ACS patients, indicating oxidative stress post-myocardial injury. | [10] |

| β-Thalassemia | m-Tyrosine | Significantly higher than controls | Plasma | Specific values not provided in the abstract. Correlated positively with serum ferritin. | [2] |

| Atherosclerosis | m-Tyrosine | Not elevated | LDL from lesions | In contrast to other oxidative markers like dityrosine, m-tyrosine was not elevated in LDL from atherosclerotic tissue compared to circulating LDL. |[3] |

Table 2: Concentration of Tyrosine Isomers in Human Urine

| Condition | Analyte | Concentration (µmol/mol creatinine) | Comments | Reference |

|---|---|---|---|---|

| Healthy Controls (n=23) | m-Tyrosine | Not Reported in Search Results | Data for other modified tyrosines are available. | |

| Healthy Controls (n=23) | Dityrosine | 8.8 ± 0.6 | A marker of protein oxidation via tyrosyl radicals. | [4] |

| Healthy Controls (n=23) | 3-Nitrotyrosine | 1.4 ± 0.4 | A marker of nitrosative stress. | [4] |

| Diabetic Patients | 3-Nitrotyrosine, Bromotyrosine, Dibromotyrosine | Higher than healthy controls | Indicates increased oxidative and halogenative stress in diabetes. |[4] |

Analytical Methodologies

Accurate quantification of m-Tyrosine requires sensitive and specific analytical techniques, typically involving chromatography coupled with mass spectrometry.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or fluorescence detection. Separation of the isomers (o-, m-, p-tyrosine) can be challenging and often requires specialized columns (e.g., pentafluorophenyl) or derivatization to enhance resolution and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method used for quantifying m-Tyrosine in plasma, often involving derivatization to increase the volatility of the analyte.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification due to its high selectivity and sensitivity. It allows for the direct analysis of m-Tyrosine in complex biological matrices like urine and plasma, often using stable isotope-labeled internal standards for accurate quantification.[4]

Detailed Experimental Protocol: LC-MS/MS for Urinary Modified Tyrosines

This protocol is a representative example for the quantification of oxidized tyrosine isomers in human urine, based on methodologies described in the literature.[4]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

Add an internal standard cocktail (containing stable isotope-labeled analogues like [¹³C₉]NY) to 1 mL of the supernatant.

-

Apply the sample to a pre-conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with a weak solvent (e.g., water) to remove salts and hydrophilic impurities.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization (Butylation for certain isomers):

-

Note: This step may be required for isomers like nitro- and bromo-tyrosine to improve chromatographic properties and sensitivity but may not be necessary for all isomers.

-

Reconstitute the dried sample in 100 µL of 3 M HCl in n-butanol.

-

Heat the mixture at 65°C for 60 minutes.

-

Evaporate the reagent to dryness under nitrogen.

-

Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography System: Agilent 1100 HPLC system or equivalent.[4]

-

Column: Reversed-phase C18 column (e.g., ODS-HG-3, 2 x 50 mm).[4]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A typical gradient would start at 100% A, ramping to 50% B over several minutes to elute the analytes, followed by a re-equilibration step.

-

Mass Spectrometer: API-3000 triple quadrupole mass spectrometer or equivalent.[4]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions are monitored for each analyte and its corresponding internal standard (e.g., for p-Tyrosine, the transition m/z 182.2 → 136.1 is used).[4]

-

The general workflow for such an analysis is depicted below.

Mechanism of m-Tyrosine Toxicity

The cytotoxicity of m-Tyrosine stems from its structural similarity to L-phenylalanine, which allows it to subvert the protein synthesis machinery.

-

Cellular Uptake: Free m-Tyrosine is transported into the cell from the extracellular space.

-

tRNA Charging: Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNAPhe), cannot efficiently distinguish between phenylalanine and m-Tyrosine. It erroneously charges tRNAPhe with m-Tyrosine.[11]

-

Protein Incorporation: During translation at the ribosome, the m-Tyrosine-charged tRNAPhe is incorporated into the growing polypeptide chain at positions coded for phenylalanine.[10][11]

-

Cellular Dysfunction: The substitution of a non-polar phenylalanine residue with a polar m-Tyrosine residue can disrupt the protein's secondary and tertiary structure. This can lead to protein misfolding, aggregation, loss of function, and the induction of cellular stress responses, such as the unfolded protein response (UPR), ultimately contributing to cytotoxicity.[9][10]

Conclusion and Future Directions

m-Tyrosine is a naturally occurring isomer of tyrosine that serves as a crucial biomarker for oxidative stress and is increasingly recognized as a direct mediator of cellular toxicity. Its primary formation through non-enzymatic oxidation of phenylalanine links its presence directly to conditions of elevated free radical activity. The ability to accurately quantify m-Tyrosine provides a valuable tool for diagnosing and monitoring diseases associated with oxidative stress and for assessing the efficacy of antioxidant therapies.

Future research should focus on several key areas:

-

Clarifying Metabolic Pathways: Further investigation is needed to fully elucidate the metabolic pathways involved in the removal and detoxification of m-Tyrosine in mammals.[3][4]

-

Expanding Quantitative Data: More extensive quantitative studies are required to establish reference ranges for m-Tyrosine in various populations and to validate its prognostic value in a wider array of diseases.

-

Therapeutic Implications: Understanding the precise downstream consequences of m-Tyrosine misincorporation could unveil new therapeutic targets for mitigating the damage caused by oxidative stress. The potential for competitive inhibition of its uptake or enzymatic removal represents a novel therapeutic strategy.

References

- 1. Amino acids and fatty acids in patients with beta thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of ortho- and meta-tyrosine as biomarkers of protein oxidative damage in beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carcireagent.com [carcireagent.com]

- 6. Beta-thalassemia major and its effect on amino acid metabolism and growth in patients in the United Arab Emirates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urinemetabolome.ca [urinemetabolome.ca]

- 8. researchgate.net [researchgate.net]

- 9. Atherosclerosis: A Link Between Lipid Intake and Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hematological and biochemical status of Beta-thalassemia major patients in Bangladesh: A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A tyrosine PEG-micelle magnetic resonance contrast agent for the detection of lipid rich areas in atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-m-Tyrosine as a Phenylalanine Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-meta-Tyrosine (DL-m-Tyrosine), a structural isomer of the canonical amino acid L-tyrosine, is a phenylalanine derivative of significant interest in various scientific disciplines. Unlike the para-isomer, m-tyrosine is not typically incorporated into proteins through canonical translation. However, under conditions of oxidative stress, it can be formed non-enzymatically from phenylalanine and subsequently misincorporated into proteins, leading to cellular dysfunction.[1][2][3][4] Certain organisms can also synthesize m-tyrosine enzymatically, where it can act as a potent allelochemical.[5][6][7][8] This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, synthesis, and biological roles, with a focus on its impact on cellular pathways and methodologies for its study.

Introduction: this compound, a Phenylalanine Derivative

This compound (3-hydroxyphenylalanine) is a non-proteinogenic amino acid.[3][9] It is structurally distinguished from the common proteinogenic amino acid L-p-tyrosine by the position of the hydroxyl group on the phenyl ring, which is at the meta-position instead of the para-position.[3][4] While L-p-tyrosine is synthesized from phenylalanine by the enzyme phenylalanine-4-hydroxylase, m-tyrosine can be generated through two primary routes: non-enzymatic oxidation of phenylalanine by hydroxyl radicals under conditions of oxidative stress, and enzymatic synthesis by specific phenylalanine-3-hydroxylases found in certain bacteria and plants.[2][6][8][10][11]

Biochemical Significance and Mechanism of Action

The biological effects of m-tyrosine are largely attributed to its ability to be mistakenly recognized by the cellular machinery that normally processes phenylalanine. The primary mechanism of its toxicity is its misincorporation into proteins in place of phenylalanine.[1][2][9] This process is initiated by the charging of m-tyrosine to phenylalanine-tRNA (tRNAPhe) by phenylalanyl-tRNA synthetase (PheRS).[2][9] The incorporation of the more polar m-tyrosine in place of the hydrophobic phenylalanine can lead to protein misfolding, aggregation, and loss of function, ultimately contributing to cellular stress and toxicity.[1][3]

In humans, elevated levels of m-tyrosine are considered a biomarker of oxidative stress and have been associated with various diseases, including neurodegenerative disorders and atherosclerosis.[1][9][10][11][12] In the context of plant biology, some fescue grasses release m-tyrosine into the rhizosphere as an allelochemical to inhibit the growth of competing plant species.[5][7]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and enzymatic interactions of this compound.

Table 1: Toxicity of this compound in Biological Systems

| Biological System | Parameter | Value | Reference(s) |

| Arabidopsis thaliana (root growth) | IC50 | 2.365 µM | [4] |

| Arabidopsis thaliana (root growth inhibition) | Effective Concentration | 3 µM | [1] |

| Chinese Hamster Ovary (CHO) cells | Inhibition of MTS reduction | ~0.5 mM (50% inhibition) | [13] |

| Chinese Hamster Ovary (CHO) cells | Increased LDH release | 5 mM | [13] |

Table 2: Kinetic Parameters of Enzymes Interacting with m-Tyrosine

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |

| Phenylalanine-3-hydroxylase (PacX) | Streptomyces coeruleorubidus | L-Phenylalanine | 570 ± 110 µM | 0.28 ± 0.03 s-1 | 491 | [6] |

| Phenylalanine-3-hydroxylase (PacX) | Streptomyces coeruleorubidus | 6-MePH4 (cofactor) | 60 ± 10 µM | 0.25 ± 0.01 s-1 | 4167 | [6] |

| Tyrosine Aminotransferase (TATN-1) | Caenorhabditis elegans | p-Tyrosine | 1.23 ± 0.08 mM | - | - | [5] |

| Tyrosine Aminotransferase (TATN-1) | Caenorhabditis elegans | m-Tyrosine | 7.57 ± 0.94 mM | - | - | [5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and experimental workflows related to this compound.

Experimental Protocols

Quantification of m-Tyrosine in Protein Hydrolysates by LC-MS/MS

Objective: To determine the amount of m-tyrosine incorporated into cellular proteins.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., CHO cells) in the presence of varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest cells and precipitate total protein using a suitable method (e.g., trichloroacetic acid (TCA) precipitation).

-

Wash the protein pellet extensively to remove free amino acids.

-

Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Neutralize the hydrolysate.

-

-

Solid Phase Extraction (SPE) (Optional Cleanup):

-

Condition a cation-exchange SPE cartridge.

-

Apply the neutralized hydrolysate to the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the amino acids, including m-tyrosine.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate amino acids using a suitable reversed-phase column with a gradient elution.

-

Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for m-tyrosine (e.g., m/z 182.2 -> 136.1).

-

Monitor a transition for an internal standard (e.g., 13C6-labeled m-tyrosine) for accurate quantification.

-

-

Quantify the amount of m-tyrosine by comparing the peak area to a standard curve generated with known concentrations of m-tyrosine.

-

In Vitro Protein Synthesis Assay

Objective: To assess the ability of m-tyrosine to be incorporated into a protein during translation.

Methodology:

-

Reaction Setup:

-

Utilize a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Prepare reaction mixtures containing all necessary components for protein synthesis (e.g., template DNA encoding a reporter protein like luciferase, amino acid mixture, energy source).

-

Create different experimental conditions:

-

Complete amino acid mixture.

-

Amino acid mixture lacking phenylalanine.

-

Amino acid mixture lacking phenylalanine but supplemented with m-tyrosine.

-

Amino acid mixture lacking tyrosine but supplemented with m-tyrosine.

-

-

Include a radiolabeled amino acid (e.g., 35S-methionine) to monitor overall protein synthesis.

-

-

Incubation:

-

Incubate the reaction mixtures according to the manufacturer's protocol (e.g., 90 minutes at 30°C).

-

-

Analysis:

-

Separate the synthesized proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography to confirm protein synthesis.

-

To specifically detect m-tyrosine incorporation, a non-radioactive synthesis can be performed, followed by excision of the protein band, hydrolysis, and LC-MS/MS analysis as described in Protocol 5.1.

-

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., CHO cells) in a 96-well plate at an appropriate density and allow them to adhere.

-

-

Treatment:

-

Expose the cells to a range of concentrations of this compound and L-p-tyrosine (as a control) for a defined period (e.g., 24 or 48 hours).

-

-

Viability Assessment (MTS Assay):

-

Add a solution containing MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] and an electron coupling reagent (PES) to each well.

-

Incubate for 1-4 hours at 37°C. Viable cells will reduce MTS to a colored formazan (B1609692) product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

This compound stands as a fascinating phenylalanine derivative with dual implications in biology. As a marker and potential mediator of oxidative stress-induced damage, its study offers insights into disease pathogenesis. Conversely, its role as a natural herbicide in allelopathy presents opportunities for the development of novel bio-herbicides. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in various biological systems. A thorough understanding of its interactions with cellular machinery, particularly its competition with phenylalanine, is crucial for both drug development and agricultural applications.

References

- 1. Grass roots chemistry: meta-Tyrosine, an herbicidal nonprotein amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Phenylalanine-3-Hydroxylase for meta-Tyrosine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of Met Tyrosine Phosphorylation Using MRM-MS | Springer Nature Experiments [experiments.springernature.com]

- 11. journals.asm.org [journals.asm.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

DL-m-Tyrosine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1] The hydroxyl radical (•OH) is one of the most potent and damaging ROS, and its direct measurement in vivo is challenging due to its extremely short half-life of approximately 10⁻⁹ seconds.[2] This has led to the development of methods that measure the stable end-products of hydroxyl radical reactions with endogenous molecules. One such product, meta-tyrosine (m-Tyrosine), a non-proteinogenic isomer of the common amino acid L-tyrosine, has emerged as a specific and reliable biomarker for hydroxyl radical-induced oxidative damage.[1][3][4] This technical guide provides an in-depth overview of DL-m-Tyrosine as a biomarker of oxidative stress, detailing its formation, analytical detection methodologies, and its application in various disease models.

Introduction to Oxidative Stress and the Significance of Hydroxyl Radical Biomarkers

Oxidative stress arises from an excessive production of ROS, which include superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). These species can inflict damage on crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to disease progression. The hydroxyl radical is a primary mediator of this damage, and its formation is often catalyzed by transition metals, such as iron, through the Fenton reaction.